Acetamide, N-[5-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and is often used in the synthesis of azo dyes. The presence of acetamido, chloro, and nitro substituents further enhances its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate typically involves multiple steps, starting with the preparation of the diazenyl intermediate. The process begins with the nitration of a suitable aromatic compound to introduce the nitro group, followed by chlorination to add the chloro substituent. The acetamido group is then introduced through acetylation, and the diazenyl group is formed via a diazotization reaction. Finally, the cyanoethyl and aminoethyl groups are added through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under mild conditions using reducing agents like hydrogen gas or metal hydrides.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal hydrides, potassium permanganate, and chromium trioxide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
Major products formed from these reactions include amino derivatives, nitroso derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of azo dyes and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. Additionally, the presence of the nitro and chloro substituents can enhance the compound’s ability to penetrate cellular membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is structurally similar to vitamin E and has antioxidant properties, making it comparable in terms of its potential biological applications.
Uniqueness
The uniqueness of 2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate lies in its combination of functional groups, which confer a wide range of reactivity and versatility in chemical reactions
Properties
CAS No. |
61931-39-3 |
---|---|
Molecular Formula |
C21H21ClN6O5 |
Molecular Weight |
472.9 g/mol |
IUPAC Name |
2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]ethyl acetate |
InChI |
InChI=1S/C21H21ClN6O5/c1-14(29)24-21-13-16(27(9-3-8-23)10-11-33-15(2)30)4-7-20(21)26-25-19-6-5-17(28(31)32)12-18(19)22/h4-7,12-13H,3,9-11H2,1-2H3,(H,24,29) |
InChI Key |
UYRHHMBFMQRBGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCC#N)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.